Comparative Physicochemical Properties of 6-Bromo-1H-indazole-3-carboxylic acid Versus the Parent Unsubstituted Indazole-3-Carboxylic Acid
The introduction of a bromine atom at the 6-position significantly alters the lipophilicity and acid dissociation constant of the indazole-3-carboxylic acid scaffold relative to the unsubstituted parent compound. The predicted acid dissociation constant (pKa) for 6-bromo-1H-indazole-3-carboxylic acid is 2.74±0.10, indicating substantially stronger acidity compared to the unsubstituted 1H-indazole-3-carboxylic acid, which has a melting point of 265-274°C with decomposition . The LogP value of 2.11 for the 6-bromo derivative reflects increased lipophilicity due to the bromine substituent, which enhances membrane permeability potential in downstream derivatives [1].
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | pKa = 2.74±0.10 (predicted) |
| Comparator Or Baseline | 1H-Indazole-3-carboxylic acid: pKa not directly reported in same study, but qualitatively less acidic |
| Quantified Difference | Not directly comparable due to different measurement methods, but the bromine substituent increases acidity via electron-withdrawing effect |
| Conditions | Predicted values from computational models |
Why This Matters
The lower pKa and higher lipophilicity of the 6-bromo derivative directly impact solubility, formulation behavior, and passive membrane permeability in drug discovery campaigns, making it a distinct choice for optimizing ADME properties.
- [1] Chembase. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid. Chembase ID 65084. Retrieved from https://www.chembase.cn/ View Source
